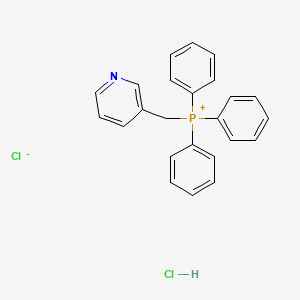

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H22Cl2NP and a molecular weight of 426.32 g/mol . It is a phosphonium salt that contains a pyridylmethyl group attached to a triphenyl phosphonium core, with chloride and hydrochloride as counterions . This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with a pyridylmethyl halide under specific conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Applications De Recherche Scientifique

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can form strong interactions with negatively charged sites on proteins, leading to inhibition or modulation of their activity . The pyridylmethyl group can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methoxymethyl-triphenylphosphonium chloride: Similar in structure but contains a methoxymethyl group instead of a pyridylmethyl group.

Triphenylphosphonium chloride: Lacks the pyridylmethyl group, making it less versatile in certain reactions.

Uniqueness

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is unique due to its combination of a pyridylmethyl group and a triphenyl phosphonium core. This structure provides enhanced reactivity and specificity in chemical reactions and biological interactions .

Activité Biologique

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride, with the molecular formula C24H22Cl2NP and a molecular weight of 426.32 g/mol, is a quaternary ammonium compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its phosphonium group, which facilitates interactions with various biological targets, including enzymes and proteins.

The biological activity of this compound primarily involves its ability to interact with negatively charged sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, making it a valuable tool in biochemical research. The phosphonium moiety enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively than many other compounds.

Applications in Research

This compound has been utilized in various scientific studies, particularly in the fields of biochemistry and pharmacology. Some notable applications include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can be useful in studying metabolic pathways and disease mechanisms.

- Cellular Studies : The compound's ability to cross cell membranes makes it suitable for investigating intracellular processes.

- Drug Development : Its unique structure allows for modifications that can enhance its efficacy as a potential therapeutic agent.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition was attributed to the compound's binding affinity for the active site of the enzyme, highlighting its potential in neuropharmacology . -

Anticancer Properties :

Research has indicated that phosphonium salts, including this compound, exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is believed to stem from the differential uptake mechanisms employed by cancer cells . Further studies are warranted to explore its full potential as an anticancer agent. -

Antimicrobial Activity :

Preliminary results suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Pyridylmethyl-triphenyl phosphonium chloride | Contains a pyridylmethyl group enhancing reactivity | Enzyme inhibition, anticancer properties |

| Methoxymethyl-triphenylphosphonium chloride | Methoxymethyl group instead of pyridylmethyl | Less effective in certain biological assays |

| Triphenylphosphonium chloride | Lacks additional functional groups | Broader applications but lower specificity |

Safety and Handling

While this compound has promising biological activities, it is essential to handle it with care due to its toxicity:

Propriétés

IUPAC Name |

triphenyl(pyridin-3-ylmethyl)phosphanium;chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOIWAUHRGQQD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.